molecular formula C14H14FN3O3 B4356602 ethyl 5-[(3-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate

ethyl 5-[(3-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B4356602
M. Wt: 291.28 g/mol
InChI Key: ATSNDCZKLNYDHU-UHFFFAOYSA-N
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Description

Ethyl 5-{[(3-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, an amino carbonyl linkage, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(3-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones

    Reduction: Formation of alcohols and amines

    Substitution: Formation of substituted pyrazole derivatives

Mechanism of Action

The mechanism of action of ethyl 5-[(3-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 5-{[(3-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives:

Conclusion

Ethyl 5-{[(3-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-3-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis, biology, medicine, and industry.

Properties

IUPAC Name

ethyl 5-[(3-fluorophenyl)carbamoyl]-1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3/c1-3-21-14(20)11-8-12(18(2)17-11)13(19)16-10-6-4-5-9(15)7-10/h4-8H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSNDCZKLNYDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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